2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions. This compound features a bromo-substituted phenyl ring and a methoxy group, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the borylation of phenols and the subsequent introduction of the bromo and methoxy groups. One common approach involves the reaction of 4-bromo-3-methoxyphenol with bis(pinacolato)diboron in the presence of a suitable catalyst, such as palladium or nickel, under inert atmosphere and elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are employed to ensure consistent production. The choice of solvent, temperature, and catalyst loading are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts, such as Pd(PPh3)4, and a base like sodium carbonate or potassium phosphate.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of reduced phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. Its application in Suzuki-Miyaura coupling reactions makes it a key reagent in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boronic acid intermediate, which then undergoes transmetalation with a palladium catalyst. This intermediate subsequently undergoes reductive elimination to form the final coupled product. The molecular targets and pathways involved are typically the carbon-carbon bond-forming processes in organic synthesis.
Comparison with Similar Compounds
2-(4-Bromo-3-methoxyphenyl)acetic acid: Contains a similar phenyl ring but with an acetic acid group.
2-(4-Bromo-3-methoxyphenyl)ethanol: Features an ethanol group instead of the boronic acid moiety.
2-(4-Bromo-3-methoxyphenyl)amine: Contains an amine group in place of the boronic acid.
Uniqueness: 2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic acid functionality, which is essential for cross-coupling reactions. This functionality is not present in the other listed compounds, making it particularly valuable for specific synthetic applications.
Properties
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPKZQYVJORMOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.